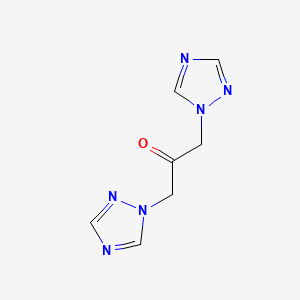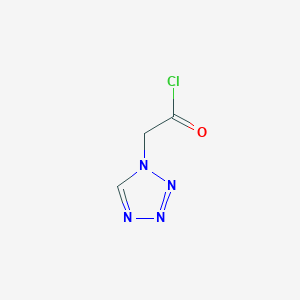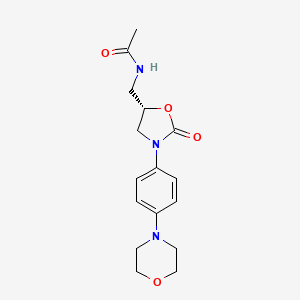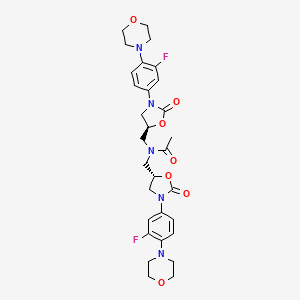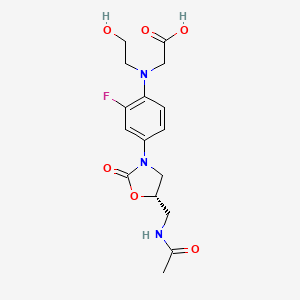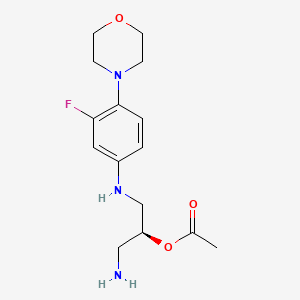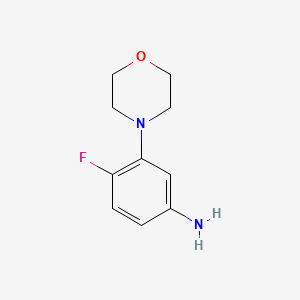
Ceftizoxime S-Oxide Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftizoxime S-Oxide Impurity is a derivative of Ceftizoxime . Ceftizoxime is a third-generation cephalosporin antibiotic, which is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Synthesis Analysis
In the synthesis of ceftizoxime sodium, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the ceftizoxime sample to confirm the retention times in HPLC .Molecular Structure Analysis
The molecular formula of Ceftizoxime S-Oxide Impurity is C13H13N5O6S2 and it has a molecular weight of 399.4 .Chemical Reactions Analysis
Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .Wissenschaftliche Forschungsanwendungen
Impurity Characterization and Identification
Ceftizoxime sodium, a beta-lactamic antibacterial drug, involves various process-related impurities during its synthesis. Structural identification and characterization of these impurities are crucial. Techniques like HPLC, NMR, MS, and IR are employed for elucidating the structure of these impurities, which include a range of different cephalosporin derivatives and other related compounds (Bharathi et al., 2007).
Impurity Profile Study
Understanding the impurity profile of ceftizoxime sodium is essential for developing impurity control strategies. The study of impurities from different manufacturers reveals the significance of controlling key technological indicators and environmental conditions during the synthesis, subpackage, transportation, and storage processes (Yang Qia, 2014).
Impurity Peak Identification Methods
Advanced methods like LC-MS and two-dimensional chromatographic correlation spectroscopy are developed for rapid and accurate identification of impurity peaks in HPLC chromatograms, which is vital for quality control in the pharmaceutical industry (Zhengfu Chen et al., 2012).
Development of Sensitive Detection Methods
The creation of highly selective and sensitive voltammetric sensors for determining ceftizoxime, using materials like silver@gold nanoparticles and molecularly imprinted polymers, demonstrates the significance of developing advanced analytical techniques for accurate drug quantification (Beytur et al., 2018).
Enhanced Drug Delivery Systems
Research in developing nanoformulations, like ceftizoxime-loaded pectin nanocarriers, showcases the application of nanotechnology in improving drug delivery efficiency and pharmacokinetics, particularly for parenteral drugs like ceftizoxime (Pawan Kumar et al., 2020).
Eigenschaften
CAS-Nummer |
79226-66-7 |
|---|---|
Produktname |
Ceftizoxime S-Oxide Impurity |
Molekularformel |
C13H13N5O6S2 |
Molekulargewicht |
399.41 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




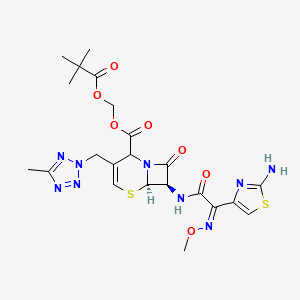
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
